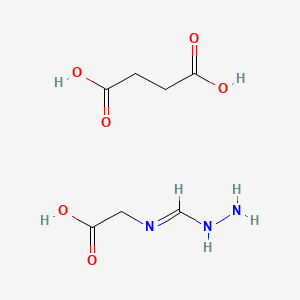
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid is a complex organic compound with a unique structure that combines the properties of butanedioic acid and hydrazinylmethylideneaminoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves the reaction of butanedioic acid with hydrazinylmethylideneaminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols or amines.
Scientific Research Applications
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features.
Hydrazine derivatives: Compounds with hydrazine functional groups that exhibit similar reactivity.
Amino acids: Organic compounds with amino and carboxyl functional groups, similar to the structure of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid.
Uniqueness
This compound is unique due to its combination of butanedioic acid and hydrazinylmethylideneaminoacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
923060-70-2 |
|---|---|
Molecular Formula |
C7H13N3O6 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C4H6O4.C3H7N3O2/c5-3(6)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,5,6)(H,7,8);2H,1,4H2,(H,5,6)(H,7,8) |
InChI Key |
ZWLDMPDRSVFMKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


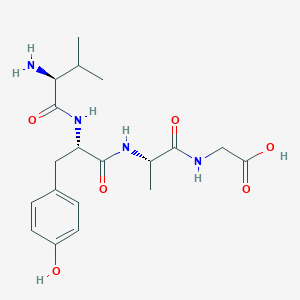
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)

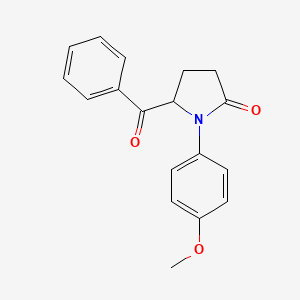
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
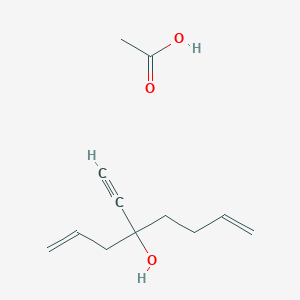
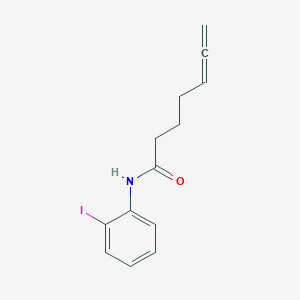

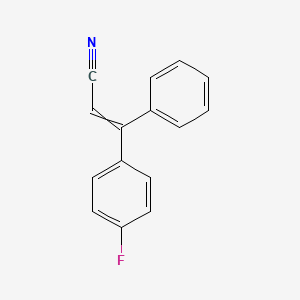
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
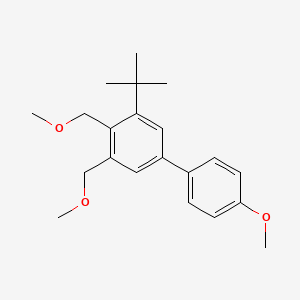
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
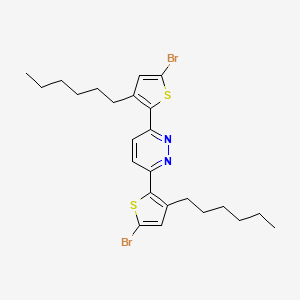
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
